
4,4'-(1,2-Diphenylethene-1,2-diyl)dianiline
Descripción general
Descripción
4,4’-(1,2-Diphenylethene-1,2-diyl)dianiline is an organic compound characterized by its unique structure, which includes two phenyl groups attached to an ethene backbone, with each phenyl group further substituted by an aniline group. This compound is known for its applications in various fields, including materials science and organic electronics.
Mecanismo De Acción
Target of Action
It is known to be a synthetic intermediate of aggregation-induced emission (aie) dye , which suggests that its targets could be various biological structures that can be visualized using AIE dyes.
Mode of Action
The compound interacts with its targets by exhibiting an aggregation-induced emission (AIE) feature . This means that the compound becomes highly luminescent when aggregated, allowing it to be used in the detection and imaging of various biological structures.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as an AIE dye . When aggregated, the compound becomes highly luminescent, allowing for the visualization of various biological structures. This can be particularly useful in research and diagnostic applications where precise imaging is required.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,2-Diphenylethene-1,2-diyl)dianiline typically involves the following steps:
Starting Materials: Benzaldehyde and aniline are commonly used starting materials.
Condensation Reaction: The initial step involves a condensation reaction between benzaldehyde and aniline to form Schiff bases.
Reduction: The Schiff bases are then reduced to form the corresponding amines.
Coupling Reaction: Finally, a coupling reaction between the amines and another benzaldehyde molecule results in the formation of 4,4’-(1,2-Diphenylethene-1,2-diyl)dianiline.
Industrial Production Methods
In industrial settings, the production of 4,4’-(1,2-Diphenylethene-1,2-diyl)dianiline may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(1,2-Diphenylethene-1,2-diyl)dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, or nitro compounds.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated amines.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
4,4’-(1,2-Diphenylethene-1,2-diyl)dianiline has several applications in scientific research:
Materials Science: Used in the synthesis of polymers and resins, particularly in the production of polyurethane and epoxy resins.
Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Research: Investigated for its potential use in drug delivery systems and as a fluorescent probe in biological imaging.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: Similar structure but with hydroxyl groups instead of aniline groups.
4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid: Contains carboxylic acid groups instead of aniline groups.
Uniqueness
4,4’-(1,2-Diphenylethene-1,2-diyl)dianiline is unique due to its combination of phenyl and aniline groups, which confer specific electronic and structural properties that are advantageous in materials science and organic electronics.
Propiedades
IUPAC Name |
4-[2-(4-aminophenyl)-1,2-diphenylethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2/c27-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(28)18-14-22/h1-18H,27-28H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIHVNZJLMYTFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10706960 | |
| Record name | 4,4'-(1,2-Diphenylethene-1,2-diyl)dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10706960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99094-20-9 | |
| Record name | 4,4'-(1,2-Diphenylethene-1,2-diyl)dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10706960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


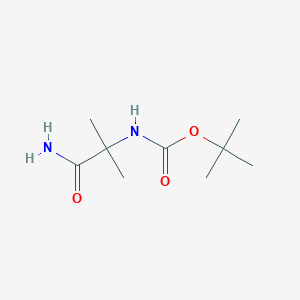

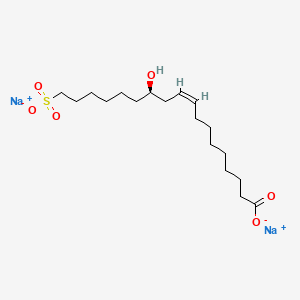
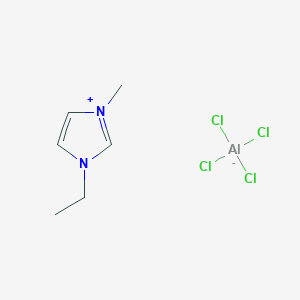
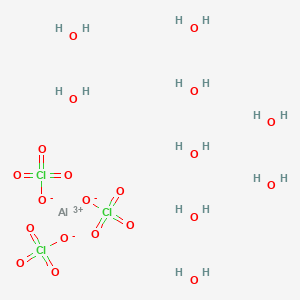

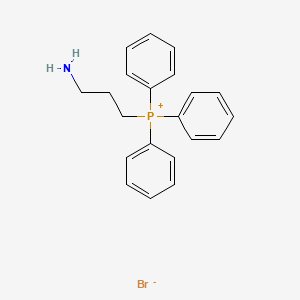
![Ethyl ((1R,3aR,4aR,6R,8aR,9S,9aS)-9-(diphenylcarbamoyl)-1-methyl-3-oxododecahydronaphtho[2,3-c]furan-6-yl)carbamate](/img/structure/B3069494.png)
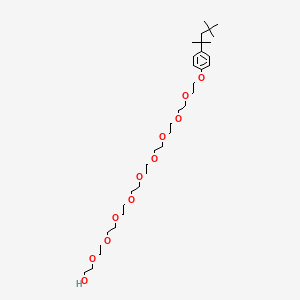

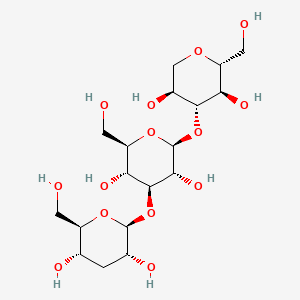
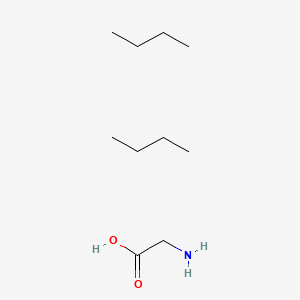
![13-hydroxy-10,16-dinaphthalen-1-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B3069517.png)

